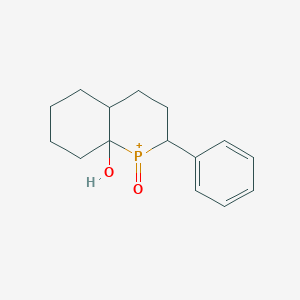
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of a hydroxyl group, a phenyl group, and a decahydrophosphinolin-1-ium core, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium typically involves multi-step organic reactions. One common method includes the oxidation of 8a-methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene using monoperphthalic acid . This reaction leads to the formation of intermediate compounds, which are further processed to yield the desired product. The reaction conditions often involve controlled temperatures and the use of specific solvents to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Oxidation: Monoperphthalic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxo-derivatives, while reduction reactions can produce hydroxylated compounds.
Applications De Recherche Scientifique
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium can be compared with other similar compounds, such as:
8a-Methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene: A precursor in its synthesis.
2- (2-Oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone: Another related compound formed under similar reaction conditions.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which distinguish it from other related compounds.
Propriétés
Numéro CAS |
57055-29-5 |
|---|---|
Formule moléculaire |
C15H20O2P+ |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-oxo-2-phenyl-2,3,4,4a,5,6,7,8-octahydrophosphinolin-1-ium-8a-ol |
InChI |
InChI=1S/C15H20O2P/c16-15-11-5-4-8-13(15)9-10-14(18(15)17)12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2/q+1 |
Clé InChI |
VWBRZFAMMAUJBU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)CCC([P+]2=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
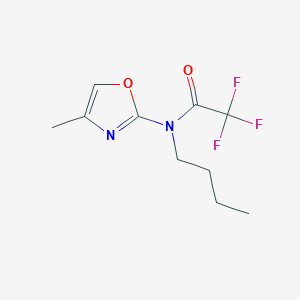


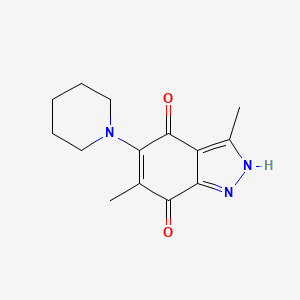
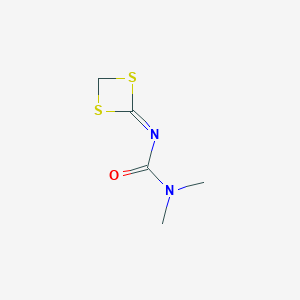
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
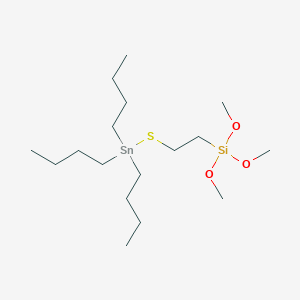
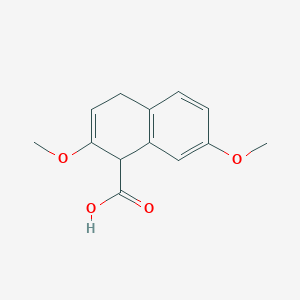
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
